molecular formula C15H19N5O2 B6641345 N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide

Katalognummer B6641345
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: OOWIMFMQWDSBNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide, also known as HCTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. Inflammation research has demonstrated that N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in regulating inflammation. In neurological disorders, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects
N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and increase apoptosis. In inflammation research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to increase neuronal survival, reduce oxidative stress, and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has some limitations, including its limited availability and high cost.

Zukünftige Richtungen

There are several future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide. In cancer research, future studies could focus on the development of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide analogs with improved potency and selectivity. In inflammation research, future studies could investigate the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide as a therapeutic agent for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurological disorders, future studies could explore the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future studies could investigate the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide as a tool for epigenetic research, given its ability to inhibit HDAC activity.
In conclusion, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide and its analogs for therapeutic use.

Synthesemethoden

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide can be synthesized using a multistep process. The first step involves the reaction of 4-(hydroxymethyl)cyclohexanone with 4-chlorobenzoyl chloride in the presence of a base to form 4-(hydroxymethyl)cyclohexyl 4-chlorobenzoate. This intermediate is then reacted with sodium azide to form 4-(azidomethyl)cyclohexyl 4-chlorobenzoate. The final step involves the reaction of this intermediate with 2-aminotetrazole to form N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide can reduce the production of inflammatory cytokines and attenuate inflammation. In neurological disorders, N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function.

Eigenschaften

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-9-11-5-7-12(8-6-11)17-15(22)13-3-1-2-4-14(13)20-10-16-18-19-20/h1-4,10-12,21H,5-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWIMFMQWDSBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)NC(=O)C2=CC=CC=C2N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-2-(tetrazol-1-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.